molecular formula C10H8O2 B1315038 4-Hydroxy-1-phenylbut-2-yn-1-one CAS No. 52804-68-9

4-Hydroxy-1-phenylbut-2-yn-1-one

Cat. No.: B1315038
CAS No.: 52804-68-9
M. Wt: 160.17 g/mol
InChI Key: NWLZAQXAJNDAIK-UHFFFAOYSA-N
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Description

4-Hydroxy-1-phenylbut-2-yn-1-one is a chemical compound with the molecular formula C10H8O2. It is a yellow crystalline solid commonly used in various fields of research, including medical, environmental, and industrial research.

Scientific Research Applications

4-Hydroxy-1-phenylbut-2-yn-1-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Future Directions

The future directions for “4-Hydroxy-1-phenylbut-2-yn-1-one” could involve further exploration of its synthetic transformations and applications in the synthesis of related heterocycles . Additionally, more research could be conducted to fully understand its physical and chemical properties, safety and hazards, and potential uses in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-1-phenylbut-2-yn-1-one can be synthesized through various methods. One common method involves the reaction of 2-Butyn-1-one with 1-phenyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- . Another method involves the phosphine-catalysed [3 + 2] cyclization reaction of aromatic aldehydes with 4-phenylbut-3-yn-2-one . This method benefits from intramolecular hydrogen bonding, which enhances the reaction efficiency .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1-phenylbut-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-phenylbut-2-yn-1-one involves its interaction with specific molecular targets and pathways. For example, in phosphine-catalysed cyclization reactions, the compound forms intermediates that undergo further transformations to yield the final products . The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

    4-Phenylbut-3-yn-2-one: This compound is structurally similar and can undergo similar reactions.

    1-Phenylbut-2-yn-1-one: Another related compound with similar chemical properties.

Uniqueness: 4-Hydroxy-1-phenylbut-2-yn-1-one is unique due to its hydroxyl group, which allows it to participate in specific hydrogen bonding interactions and reactions that other similar compounds may not undergo .

Properties

IUPAC Name

4-hydroxy-1-phenylbut-2-yn-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,11H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLZAQXAJNDAIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481630
Record name 4-hydroxy-1-phenylbut-2-yn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52804-68-9
Record name 4-hydroxy-1-phenylbut-2-yn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (1-phenyl-4-(tetrahydro-2H-pyran-2-yloxy)but-2-yn-1-one (3.0 g, 12.3 mmol) in EtOH (20 mL) was added pyridinium p-toluenesulfonate (0.62 g, 2.5 mmol). The resulting solution was stirred for 1 h at 50° C. and then the reaction mixture was poured into water (150 mL), extracted with Et2O (3×50 mL), dried over anhydrous sodium sulfate and then concentrated in vacuo to afford 4-hydroxy-1-phenylbut-2-yn-1-one as a dark red oil (3.2 g, crude).
Name
1-phenyl-4-(tetrahydro-2H-pyran-2-yloxy)but-2-yn-1-one
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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